(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 67720-41-6
VCID: VC8445335
InChI: InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11-
SMILES: C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

CAS No.: 67720-41-6

Cat. No.: VC8445335

Molecular Formula: C17H14N2O

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide - 67720-41-6

CAS No. 67720-41-6
Molecular Formula C17H14N2O
Molecular Weight 262.3 g/mol
IUPAC Name (Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Standard InChI InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11-
Standard InChI Key GUURNUUYOORXRM-WJDWOHSUSA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N
SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is an organic compound characterized by its conjugated system and functional groups, including a cyano group (-CN), an amide group (-CONH), and aromatic rings. Its configuration is specified as (2Z), indicating the geometry around the double bond.

Key Features:

  • IUPAC Name: (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

  • Molecular Formula: C16H14N2O

  • Structure: Contains a cyano group attached to a conjugated enone system with phenyl and benzyl substituents.

Synthesis

The synthesis of (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide typically involves:

  • Knoevenagel Condensation: A reaction between benzaldehyde and malononitrile to form an intermediate.

  • Amidation: Reaction with benzylamine under suitable conditions to yield the final product.

Reaction Scheme:

\text{C_6H_5CHO} + \text{CH_2(CN)_2} \xrightarrow{\text{base}} \text{C_6H_5CH=CHCN}
\text{C_6H_5CH=CHCN} + \text{C_6H_5CH_2NH_2} \xrightarrow{\text{acid catalyst}} \text{(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide}

Applications

This compound has potential applications in various fields due to its structural features:

  • Pharmaceuticals: The α,β-unsaturated amide moiety is a common scaffold in drug design, particularly for enzyme inhibitors.

  • Organic Synthesis: It can serve as an intermediate for synthesizing more complex molecules.

  • Material Science: The conjugated system may find applications in optoelectronic materials.

Biological Activity

While specific data on this compound's biological activity are unavailable, similar compounds with α,β-unsaturated amides have been studied for:

  • Antimicrobial properties.

  • Enzyme inhibition (e.g., protease inhibitors).

  • Anti-inflammatory effects.

Further studies, such as molecular docking or in vitro assays, are necessary to evaluate its biological potential.

Spectroscopic Characterization

To confirm its structure, standard techniques would include:

  • NMR Spectroscopy:

    • 1H^1H NMR: Signals for aromatic protons, alkene protons, and amide NH.

    • 13C^{13}C NMR: Peaks for cyano carbon, carbonyl carbon, and aromatic carbons.

  • IR Spectroscopy:

    • Strong absorption around 2200 cm1^{-1} for the cyano group.

    • Amide stretching vibrations near 1650 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=250m/z = 250, confirming molecular weight.

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